Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with the molecular formula C13H16N2O3S. This compound is characterized by the presence of a benzoylthioureido group attached to a pyrrole ring, which is further esterified with an ethyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate involves multiple steps. The initial step typically includes the preparation of 2-(3-benzoylthioureido)propionic acid. This intermediate is synthesized by reacting benzoyl chloride with ammonium thiocyanate, followed by the addition of L-alanine. The resulting product is then esterified with ethanol in the presence of a catalyst such as lanthanum(III) chloride. The reaction mixture is refluxed for several hours, and the product is purified through recrystallization from ethanol .
Chemical Reactions Analysis
Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylthioureido group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions but typically include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The benzoylthioureido group can form hydrogen bonds with various biological molecules, influencing their structure and function. The pyrrole ring can participate in π-π interactions, further stabilizing these interactions. These molecular interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(3-benzoylthioureido)propanoate: This compound has a similar structure but lacks the pyrrole ring, making it less versatile in certain applications.
4-(3-Benzoylthioureido)benzoic acid: This compound contains a benzoylthioureido group attached to a benzoic acid moiety, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of the benzoylthioureido group with the pyrrole ring, providing a versatile platform for various chemical and biological studies .
Properties
Molecular Formula |
C16H17N3O3S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 2-(benzoylcarbamothioylamino)-1-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C16H17N3O3S/c1-3-22-15(21)12-9-10-19(2)13(12)17-16(23)18-14(20)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H2,17,18,20,23) |
InChI Key |
DPYNFLHEUWYYEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C=C1)C)NC(=S)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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